molecular formula C24H24N2O6S B11113148 methyl 4-{(E)-[3-({[4-(butoxycarbonyl)phenyl]amino}methyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

methyl 4-{(E)-[3-({[4-(butoxycarbonyl)phenyl]amino}methyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Cat. No.: B11113148
M. Wt: 468.5 g/mol
InChI Key: SZHKTIBDGLKKPX-XSFVSMFZSA-N
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Description

METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoate ester, and a butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the butoxycarbonyl group, and the esterification of the benzoate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, which offer advantages in terms of efficiency, scalability, and safety. The choice of reagents and reaction conditions would be tailored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and benzoate esters, such as:

  • METHYL 4-{[(5E)-3-({[4-(METHOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE
  • METHYL 4-{[(5E)-3-({[4-(ETHOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE

Uniqueness

The uniqueness of METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 4-[(E)-[3-[(4-butoxycarbonylanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C24H24N2O6S/c1-3-4-13-32-23(29)18-9-11-19(12-10-18)25-15-26-21(27)20(33-24(26)30)14-16-5-7-17(8-6-16)22(28)31-2/h5-12,14,25H,3-4,13,15H2,1-2H3/b20-14+

InChI Key

SZHKTIBDGLKKPX-XSFVSMFZSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=O

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=O

Origin of Product

United States

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